molecular formula C14H13N3O B11677710 N'-(2-methylbenzylidene)isonicotinohydrazide

N'-(2-methylbenzylidene)isonicotinohydrazide

Cat. No.: B11677710
M. Wt: 239.27 g/mol
InChI Key: ARPUWMBIBVQCBF-MHWRWJLKSA-N
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Description

N’-(2-methylbenzylidene)isonicotinohydrazide is a derivative of isonicotinoyl hydrazone, a class of compounds known for their diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-(2-methylbenzylidene)isonicotinohydrazide can be synthesized by reacting isoniazid with 2-methylbenzaldehyde in an ethanol/water mixture. The reaction typically involves dissolving isoniazid in water and adding a solution of 2-methylbenzaldehyde in ethanol. The reaction mixture is stirred at room temperature for 1-5 hours .

Industrial Production Methods

While specific industrial production methods for N’-(2-methylbenzylidene)isonicotinohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent ratios, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(2-methylbenzylidene)isonicotinohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N’-(2-methylbenzylidene)isonicotinohydrazide involves its interaction with cellular targets, leading to the inhibition of essential biological processes. In antimicrobial applications, it disrupts bacterial cell wall synthesis, leading to cell death. In anticancer applications, it interferes with cell division and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(2-methylbenzylidene)isonicotinohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to its analogs, it may exhibit different levels of potency and selectivity in antimicrobial and anticancer applications .

Properties

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

N-[(E)-(2-methylphenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C14H13N3O/c1-11-4-2-3-5-13(11)10-16-17-14(18)12-6-8-15-9-7-12/h2-10H,1H3,(H,17,18)/b16-10+

InChI Key

ARPUWMBIBVQCBF-MHWRWJLKSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=N/NC(=O)C2=CC=NC=C2

Canonical SMILES

CC1=CC=CC=C1C=NNC(=O)C2=CC=NC=C2

Origin of Product

United States

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